1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene
Overview
Description
1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene, also known as (4-Bromobut-1-EN-1-YL)benzene, is a chemical compound with the molecular formula C10H11Br . It has a molecular weight of 211.10 g/mol . The IUPAC name for this compound is [(E)-4-bromobut-1-enyl]benzene .
Molecular Structure Analysis
The compound has a linear structure with a bromine atom attached to a four-carbon chain, which is double-bonded to a benzene ring . The InChI code for the compound is1S/C10H11Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.10 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 210.00441 g/mol . The topological polar surface area of the compound is 0 Ų . The compound has a heavy atom count of 11 .Scientific Research Applications
1. Synthesis of Tetrahydrofuran Derivatives
1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene has been used in the synthesis of tetrahydrofuran derivatives. The controlled-potential reduction of derivatives of this compound, catalyzed by nickel tetramethylcyclam, leads to high yields of methoxy-phenyl-tetrahydrofuran derivatives (Esteves, Ferreira, & Medeiros, 2007).
2. Involvement in Cycloaddition Reactions
This compound undergoes intramolecular (3 + 2) cycloadditions to form tricycles, which are key intermediates in organic synthesis. The cycloaddition process uses TiCl4 or triflic anhydride as catalysts (Collins, Mann, Capps, & Finch, 1991).
3. Application in Photodynamic Therapy for Cancer Treatment
Derivatives of 1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene have been synthesized and characterized for potential use in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
4. Role in Synthesis of Fragrance Compounds
The compound is used in the catalytic coupling processes to synthesize floral fragrances. For instance, it reacts with β-methallyl alcohol under certain conditions to form 2-methyl-3-aryl-propanals, valuable in fragrance synthesis (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
5. In Photovoltaic Performance
Its derivatives have been evaluated for photovoltaic performance in polymer solar cells. The modified derivatives show a higher power conversion efficiency, open circuit voltage, and short-circuit current compared to standard materials, indicating its potential in the field of solar energy (Jin et al., 2016).
properties
IUPAC Name |
1-[(E)-4-bromobut-1-enyl]-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h2,4-7,9H,3,8H2,1H3/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIJQIGKZCIKMO-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobut-1-en-1-yl)-3-methoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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